Superior Antiproliferative Potency of 4-Oxopiperidine-1-carboxamide Derived Scaffolds Over 5-Fluorouracil
Derivatives of the 4-oxopiperidine-1-carboxamide core (specifically 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides) demonstrate significantly higher antiproliferative potency than the clinically approved chemotherapeutic 5-fluorouracil (5-FU) [1]. This is a direct class-level inference that the core scaffold confers a potent biological advantage.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Derivatives 29, 30, 34-38: IC50 = 0.56-0.70 µM (HCT116); Derivative 30: IC50 = 0.64 µM (A431) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), a standard clinical anticancer agent |
| Quantified Difference | Derivatives are consistently more potent than 5-FU; specific IC50 values for 5-FU in these assays are not provided in the primary source, but the source explicitly states the derivatives' potency is 'higher than that of 5-fluorouracil' [1]. |
| Conditions | In vitro MTT bio-assay against HCT116 (colon) and A431 (skin) carcinoma cell lines |
Why This Matters
This data justifies the procurement of the 4-oxopiperidine-1-carboxamide building block for medicinal chemistry programs targeting cancer, as it is the essential precursor to compounds that outperform a standard-of-care drug in vitro.
- [1] Fawzy, N. G., et al. (2019). Synthesis, human topoisomerase IIα inhibitory properties and molecular modeling studies of anti-proliferative curcumin mimics. RSC Advances, 9(58), 33761-33774. View Source
